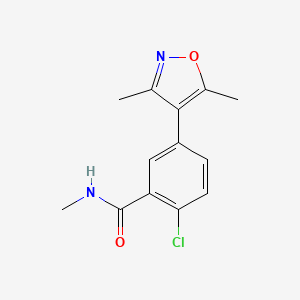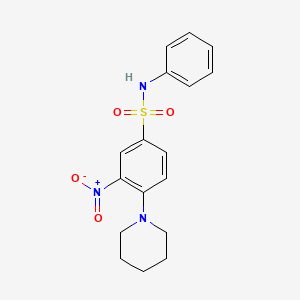![molecular formula C17H17NO3 B4933242 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4933242.png)
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to have potential applications in cancer research. It has been shown to inhibit the activity of this compound, a protein that plays a crucial role in the regulation of apoptosis and autophagy. By inhibiting this compound, this compound has been shown to induce apoptosis and autophagy in cancer cells, leading to their death.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one involves the inhibition of this compound. This compound is a protein that plays a crucial role in the regulation of apoptosis and autophagy. By inhibiting this compound, this compound induces apoptosis and autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and autophagy in cancer cells, leading to their death. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its ability to induce apoptosis and autophagy in cancer cells. However, one of the limitations is that it may have off-target effects on other proteins, leading to unintended consequences.
Orientations Futures
There are several future directions for the research on 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases. Another potential direction is to explore its use in combination therapy with other cancer treatments to enhance their efficacy. Furthermore, the development of more potent and selective this compound inhibitors may lead to more effective cancer treatments.
Conclusion:
In conclusion, this compound has potential applications in cancer research due to its ability to induce apoptosis and autophagy in cancer cells by inhibiting this compound. It also has anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. However, further research is needed to explore its full potential and to develop more potent and selective this compound inhibitors.
Méthodes De Synthèse
The synthesis of 3-[(2,4-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one is a complex process that involves several steps. The first step involves reacting 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a catalyst to form 2,4-dimethoxyphenyl-2-nitropropene. The second step involves reducing 2,4-dimethoxyphenyl-2-nitropropene with sodium borohydride to form this compound.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-8-9-15(17(12-14)21-2)18-11-10-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSGEKBGTGCCCZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4933178.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-isobutyl-N-methylbenzenesulfonamide](/img/structure/B4933189.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)

![1,3-dicyclohexyl-5-{[(3,4-dichlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933221.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)
![N,N,N'-triethyl-N'-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B4933233.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4933257.png)
